Regioisomeric Differentiation: 4-Acetamido-Thiophene-3-Carboxamide vs. Canonical 2-Acetamido Scaffold
The target compound bears the acetamido-benzimidazole substituent at the thiophene 4-position with a 3-carboxamide, whereas the validated anti-leishmanial scaffold from Oh et al. (2014) uses a 2-acetamidothiophene-3-carboxamide architecture [1]. In the Oh et al. SAR study, the 2-acetamido-3-carboxamide regioisomer (Compound 6a) demonstrated EC50 = 6.41 μM against Leishmania donovani intracellular amastigotes with CC50 > 50 μM against human macrophages (selectivity index > 7.8) [2]. The authors explicitly established that the 2-acetamidothiophene-3-carboxamide group is essential for both enzyme and parasite inhibition activities; positional modifications were not tolerated [3]. The 4-substituted regioisomer represented by CAS 2097936-48-4 constitutes an unexplored vector in this pharmacophore space, offering a distinct hydrogen-bonding geometry that may engage targets inaccessible to 2-substituted analogs.
| Evidence Dimension | Regioisomeric position of acetamido substitution on thiophene-3-carboxamide core |
|---|---|
| Target Compound Data | 4-[2-(1H-1,3-benzodiazol-1-yl)acetamido] substitution at thiophene 4-position; no published biological data for this regioisomer |
| Comparator Or Baseline | 2-acetamidothiophene-3-carboxamide (Compound 6a): EC50 = 6.41 μM (L. donovani amastigotes), CC50 > 50 μM (human macrophages), SI > 7.8 |
| Quantified Difference | Regioisomeric shift from 2- to 4-position; SAR from Oh et al. indicates positional changes yield loss of anti-leishmanial activity in the 2-series, but no data exist for the 4-series — representing an unexplored chemical space with potentially orthogonal target engagement |
| Conditions | In vitro: L. donovani intracellular amastigote assay in human THP-1 macrophages; cytotoxicity assessed in human macrophages (Oh et al. 2014) |
Why This Matters
For procurement decisions in scaffold-hopping medicinal chemistry programs, the 4-substituted regioisomer offers an uncharted pharmacophore geometry that cannot be accessed by purchasing the more common 2-substituted analogs, enabling exploration of novel intellectual property space.
- [1] Oh S, Kwon B, Kong S, et al. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani. MedChemCommun. 2014;5:142-146. View Source
- [2] Oh et al. MedChemComm. 2014;5:142-146. Compound 6a: EC50 (L. donovani amastigotes) = 6.41 μM; CC50 (human macrophages) > 50 μM. View Source
- [3] Carneiro ZA, et al. scite.ai profile. Two compounds found to have trypanocidal activity; using compound Nequimed42 as precursor, SAR established 2-acetamidothiophene-3-carboxamide group as essential for enzyme and parasite inhibition. View Source
